molecular formula C5H12N2 B3025261 2,2-Dimethylpropanimidamide CAS No. 59950-56-0

2,2-Dimethylpropanimidamide

Cat. No.: B3025261
CAS No.: 59950-56-0
M. Wt: 100.16 g/mol
InChI Key: FNHMJTUQUPQWJN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanimidamide: is an organic compound with the molecular formula C5H12N2 . It is also known by other names such as pivalamidine and tert-butylcarbamidine . This compound is characterized by the presence of a central carbon atom bonded to two methyl groups and an imidamide group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2-Dimethylpropanimidamide can be achieved through several methods. One common method involves the reaction of 2,2-dimethylpropanenitrile with ammonia or ammonium chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired imidamide compound.

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to produce this compound. The process is efficient, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

2,2-Dimethylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The imidamide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Substitution reactions often involve or under mild conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethylpropanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

  • 2,2-Dimethylpropanamide
  • N,N-Dimethylpropanamide
  • 2,2-Dimethylpropionamidine

Comparison:

2,2-Dimethylpropanimidamide is unique due to its imidamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2,2-Dimethylpropanamide lacks the imidamide group and has different reactivity and applications. N,N-Dimethylpropanamide, on the other hand, has a similar structure but different functional groups, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

2,2-dimethylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHMJTUQUPQWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975375
Record name 2,2-Dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-73-8, 59950-56-0
Record name Pivalamidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018202738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylpropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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